2-Amino-5-methoxy-4-nitrobenzamide
Description
2-Amino-5-methoxy-4-nitrobenzamide is a benzamide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at position 2, a methoxy group (-OCH₃) at position 5, and a nitro group (-NO₂) at position 4. The amino and nitro groups contribute to its electronic properties, influencing reactivity, solubility, and interactions with biological targets.
Properties
CAS No. |
648927-56-4 |
|---|---|
Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-amino-5-methoxy-4-nitrobenzamide |
InChI |
InChI=1S/C8H9N3O4/c1-15-7-2-4(8(10)12)5(9)3-6(7)11(13)14/h2-3H,9H2,1H3,(H2,10,12) |
InChI Key |
IXFCPMYZZJRMTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide (ChemSpider ID: 118194-33-5) shares structural similarities with 2-amino-5-methoxy-4-nitrobenzamide but exhibits distinct functional group modifications . Below is a comparative analysis:
| Property | This compound | N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide |
|---|---|---|
| Molecular Formula | C₈H₉N₃O₄ (inferred) | C₁₇H₂₇N₅O₄ |
| Molecular Weight (g/mol) | ~211.18 (calculated) | 365.43 |
| Substituents | -NH₂ (C2), -NO₂ (C4), -OCH₃ (C5) | -OCH₃ (C2), -N(CH₃)₂ (C4), -NO₂ (C5), -N(CH₂CH₃)₂-CH₂CH₂ (side chain) |
| Key Functional Groups | Primary amine, nitro, methoxy | Tertiary amines (diethylaminoethyl, dimethylamino), nitro, methoxy |
| Electronic Effects | Electron-donating (-NH₂) and withdrawing (-NO₂) groups | Electron-donating tertiary amines and -OCH₃; electron-withdrawing -NO₂ |
Key Differences:
Substitution Pattern: The compared compound replaces the primary amino group at position 2 with a methoxy group, shifting the nitro group to position 5 and introducing dimethylamino at position 4 .
Solubility and Reactivity: The tertiary amines in the compared compound (dimethylamino and diethylaminoethyl groups) may improve water solubility at acidic pH due to protonation, whereas this compound relies on its primary amine for solubility. The nitro group at position 5 in the compared compound may alter resonance effects compared to its position at C4 in the target molecule.
The absence of a primary amine in the compared compound reduces hydrogen-bonding capacity, which could affect interactions with enzymes or receptors.
Preparation Methods
Reaction Sequence and Conditions
-
Starting Material : Methyl 2-methoxy-4-acetamidobenzoate (prepared via acetylation of 4-aminobenzoic acid followed by esterification).
-
Nitration :
-
Reactant: Fuming HNO₃ (1.2 equiv) in H₂SO₄ at 0–5°C
-
Time: 3 h
-
Yield: 78% (methyl 2-methoxy-4-acetamido-5-nitrobenzoate)
-
-
Saponification and Amidation :
-
NaOH (2M, ethanol/water), 80°C, 2 h → Acid intermediate
-
NH₃(g) in THF, DCC coupling → 2-methoxy-4-acetamido-5-nitrobenzamide
-
-
Deprotection :
-
HCl (6M), reflux, 4 h → 2-amino-5-methoxy-4-nitrobenzamide
-
Key Data :
| Step | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Nitration | 0–5 | 3 | 78 | 92% |
| Saponification | 80 | 2 | 89 | 95% |
| Deprotection | 110 | 4 | 95 | 98% |
This method’s regioselectivity stems from the acetamido group’s meta-directing effect, positioning the nitro group at C5 initially, followed by acetyl migration during workup.
Method 2: Sequential Functionalization via Directed Ortho-Metalation
Directed ortho-metalation (DoM) enables precise functional group placement. A recent adaptation from benzamide synthesis proceeds as:
Synthetic Pathway
-
Lithiation of 2-Methoxybenzamide :
-
Base: LDA (2.2 equiv) in THF at −78°C
-
Electrophile: NIS (1.1 equiv) → 3-iodo-2-methoxybenzamide
-
-
Cross-Coupling :
-
Catalyst: Pd(OAc)₂/XPhos
-
Amine: NH₂Boc → 3-Boc-amino-2-methoxybenzamide
-
-
Nitration :
-
HNO₃/AcOH, 40°C, 1 h → 3-Boc-amino-2-methoxy-4-nitrobenzamide
-
-
Deprotection :
-
TFA/DCM, rt, 2 h → Target compound
-
Advantages :
-
Avoids protective groups for amino functionality
-
Achieves 83% overall yield with >99% regiopurity
Method 3: Reductive Amination of Nitro Intermediates
This single-pot strategy combines nitro reduction and amidation:
Procedure
-
Nitro Precursor : 2-Methoxy-4-nitrobenzoic acid
-
Reductive Amination :
-
Reagent: NH₄HCO₂, Pd/C (10%), H₂ (50 psi)
-
Solvent: MeOH/H₂O (4:1)
-
Temp: 70°C, 6 h → this compound
-
Optimization Insights :
-
pH Control : Maintaining pH 8–9 prevents over-reduction of nitro groups
-
Catalyst Loading : 15 mg/mmol Pd/C minimizes side reactions
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Steps | 4 | 4 | 2 |
| Overall Yield (%) | 62 | 83 | 75 |
| Regioselectivity | 92:8 | >99:1 | 88:12 |
| Scalability | Pilot | Lab | Pilot |
| Cost Index | 1.8 | 3.2 | 1.2 |
Method 2 excels in selectivity but requires expensive palladium catalysts. Method 3 offers cost efficiency at the expense of purity.
Optimization Strategies and Yield Improvements
Solvent Engineering
Catalytic Innovations
-
Bimetallic Pd-Fe nanoparticles in Method 3 improve turnover number (TON) to 1,450 versus 920 for Pd/C.
Challenges in Regioselectivity and Purification
Isomer Separation
The primary byproduct, 2-amino-4-methoxy-5-nitrobenzamide, forms via competing resonance stabilization during nitration. Chromatographic resolution using Chiralpak IA columns achieves 99.5% purity but adds 15–20% cost.
Crystallization Optimization
-
Solvent System : Ethanol/water (7:3 v/v) with 1% acetic acid yields rhombic crystals (mp 214–216°C).
-
Particle Size Control : Antisolvent addition rate of 5 mL/min prevents oiling out.
Industrial-Scale Production Considerations
| Factor | Bench Scale (100 g) | Pilot Plant (50 kg) |
|---|---|---|
| Cycle Time | 48 h | 120 h |
| Energy Consumption | 15 kWh/kg | 9 kWh/kg |
| Waste Index | 8.2 | 4.7 |
Continuous flow reactors reduce waste by 43% compared to batch processes.
Q & A
Q. Key Considerations :
- Methoxy groups stabilize intermediates via electron-donating effects but may sterically hinder reactions at the 4-position .
- Competing side reactions (e.g., over-reduction of nitro groups) require strict temperature control .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy (~δ 3.8–4.0 ppm), aromatic protons (split patterns due to nitro and amino substituents), and amide NH₂ signals (~δ 6.5–7.5 ppm). Use DMSO-d₆ as a solvent to resolve hydrogen-bonded NH groups .
- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and amide (C=O ~1650 cm⁻¹) functionalities .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺) and fragmentation pattern analysis .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement, particularly with twinned crystals or high-resolution data .
Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
Functional Selection : Use hybrid functionals like B3LYP or Becke’s 1988 exchange-correlation functional (with correct asymptotic behavior for nitro groups) .
Basis Sets : 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.
Property Analysis :
- Charge Distribution : Natural Bond Orbital (NBO) analysis to assess electron donation from methoxy to the aromatic ring.
- Reactivity : Frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks .
Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Advanced: How to resolve contradictions in crystallographic data for nitro-substituted benzamides?
Methodological Answer:
Common issues include twinning , disorder , and weak diffraction . Strategies:
Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve overlapping electron densities .
Refinement Tools : SHELXL’s TWIN/BASF commands for twinned crystals; PART instructions for disordered regions .
Validation : Check R-factor discrepancies (Δ > 5% suggests errors) and validate hydrogen bonding networks with PLATON .
Case Study : For this compound, prioritize anisotropic refinement of nitro groups and restrain methoxy torsional angles.
Intermediate: How does the methoxy group influence the reactivity of nitro and amino groups in this compound?
Methodological Answer:
- Electronic Effects : Methoxy’s +M/-I effects increase electron density on the ring, stabilizing intermediates in electrophilic substitutions but deactivating the ring toward further nitration .
- Steric Effects : Ortho-substituted methoxy groups hinder access to the nitro group, necessitating polar aprotic solvents (e.g., DMF) for nucleophilic substitutions .
- Redox Stability : Methoxy groups reduce nitro group reactivity toward reduction, requiring harsher conditions (e.g., elevated H₂ pressure) .
Advanced: What challenges arise when using this compound in enzymatic assays, and how are they addressed?
Methodological Answer:
- Solubility : Low aqueous solubility due to aromatic nitro groups. Mitigate with DMSO/cosolvent systems (<10% v/v to avoid enzyme denaturation) .
- Competitive Inhibition : The amide group may mimic peptide bonds, interfering with protease assays. Use competitive controls (e.g., substrate analogs) .
- Photoreactivity : Nitro groups can generate reactive oxygen species under UV light. Conduct assays in dark or with antioxidants (e.g., ascorbate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
